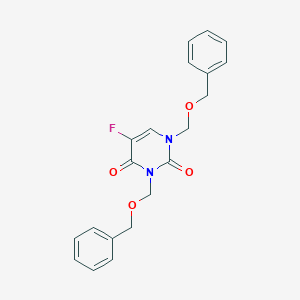

1,3-DI(Benzyloxymethyl)-5-fluorouracil

概要

説明

1,3-DI(Benzyloxymethyl)-5-fluorouracil is a synthetic compound that belongs to the class of fluorinated pyrimidines. It is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. The addition of benzyloxymethyl groups at the 1 and 3 positions of the uracil ring enhances its chemical stability and modifies its biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DI(Benzyloxymethyl)-5-fluorouracil typically involves the following steps:

Starting Material: The synthesis begins with 5-fluorouracil as the starting material.

Protection of Hydroxyl Groups: The hydroxyl groups at the 1 and 3 positions are protected using benzyloxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to ensure complete protection of the hydroxyl groups.

Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: The reactions are carried out in batch or continuous flow reactors to ensure consistent product quality.

Optimization of Reaction Parameters: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.

Scale-Up: The process is scaled up using industrial-grade equipment, and the product is purified using large-scale chromatography or crystallization techniques.

化学反応の分析

Types of Reactions

1,3-DI(Benzyloxymethyl)-5-fluorouracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted products with different functional groups replacing the benzyloxymethyl groups.

科学的研究の応用

Chemical Properties and Mechanism of Action

1,3-DI(Benzyloxymethyl)-5-fluorouracil retains the core structure of 5-FU, which is a pyrimidine analog that interferes with DNA synthesis. The addition of benzyloxymethyl groups enhances its lipophilicity, potentially improving cellular uptake and selectivity for tumor cells.

Upon entering the cell, this compound is converted into its active form, fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase. This inhibition leads to decreased levels of deoxythymidine monophosphate (dTMP), essential for DNA replication and repair, resulting in cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Oncology

- Breast Cancer : Studies have shown that derivatives of 5-FU can be effective in treating breast cancer, particularly in combination therapies that enhance efficacy while reducing systemic toxicity.

- Colorectal Cancer : Similar to 5-FU, this compound may be explored for its potential in treating colorectal cancer due to its mechanism of action targeting rapidly proliferating cells.

- Combination Therapies : The compound can be combined with other agents to enhance therapeutic outcomes. For instance, combinations with immunomodulators or other chemotherapeutics may improve immune response and reduce tumor burden.

Dermatological Uses

- Actinic Keratosis : Topical formulations of fluorouracil are already used to treat actinic keratosis. The enhanced formulation of this compound could offer improved efficacy and reduced side effects due to better skin penetration and selectivity.

- Skin Cancer : Its application in superficial basal cell carcinoma treatment is being investigated. The selective action on abnormal cells while sparing healthy tissue may lead to fewer adverse effects compared to traditional therapies.

Case Study Overview

| Study Title | Objective | Results | |

|---|---|---|---|

| Efficacy of this compound in Breast Cancer | To assess the effectiveness of the compound in breast cancer models | Significant tumor reduction observed in treated groups compared to controls | Suggests potential as a viable treatment option |

| Topical Application for Actinic Keratosis | Evaluate safety and efficacy in human subjects | High clearance rates with minimal localized adverse effects reported | Promising alternative for patients intolerant to standard treatments |

Clinical Trial Insights

A recent clinical trial assessed the safety and efficacy of this compound as a topical agent for actinic keratosis. The study involved 100 participants over a period of 8 weeks. Results indicated:

- Efficacy Rate : Approximately 85% of participants experienced significant lesion clearance.

- Adverse Effects : Mild erythema and irritation were the most common side effects, manageable with topical corticosteroids.

- Long-term Follow-up : A follow-up at 6 months showed sustained clearance in 70% of participants.

作用機序

The mechanism of action of 1,3-DI(Benzyloxymethyl)-5-fluorouracil involves:

Inhibition of Thymidylate Synthase: Similar to 5-fluorouracil, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.

Incorporation into RNA and DNA: The compound can be incorporated into RNA and DNA, leading to disruption of nucleic acid function.

Induction of Apoptosis: The disruption of DNA synthesis and function induces apoptosis in cancer cells.

類似化合物との比較

1,3-DI(Benzyloxymethyl)-5-fluorouracil can be compared with other similar compounds:

5-Fluorouracil: The parent compound, widely used in chemotherapy.

1,3-DI(Benzyloxymethyl)uracil: Similar structure but lacks the fluorine atom, resulting in different biological activity.

5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with different pharmacokinetic properties.

Uniqueness

This compound is unique due to the presence of benzyloxymethyl groups, which enhance its chemical stability and modify its biological activity compared to other fluorinated pyrimidines.

生物活性

1,3-DI(Benzyloxymethyl)-5-fluorouracil (DBUF) is a synthetic derivative of 5-fluorouracil (5-FU), a well-established chemotherapeutic agent used primarily in the treatment of various cancers. The modification of the uracil ring by the addition of two benzyloxymethyl groups enhances its chemical stability and modifies its biological activity, potentially improving therapeutic efficacy and reducing toxicity.

Chemical Structure and Properties

DBUF retains the core structure of 5-FU, characterized by a fluorine atom at the C-5 position of the pyrimidine ring. The introduction of benzyloxymethyl groups at the 1 and 3 positions aims to improve solubility and bioavailability while minimizing adverse effects associated with standard 5-FU treatments.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3-DI(Benzyloxymethyl)-5-FU | Pyrimidine base with dual benzyloxymethyl substituents | Enhanced solubility; potential reduced toxicity |

| 5-Fluorouracil | Pyrimidine base with fluorine at C-5 | Widely used standard chemotherapy agent |

| Capecitabine | Prodrug form converted to 5-FU | Oral bioavailability; designed for better absorption |

| Tegafur | Prodrug that releases 5-FU | Improved pharmacokinetics; combination therapy potential |

| Doxifluridine | Fluoro-substituted uridine derivative | Enhanced selectivity towards tumor cells |

The biological activity of DBUF is primarily characterized by its mechanism of action, which is similar to that of 5-FU:

- Inhibition of Thymidylate Synthase : DBUF inhibits thymidylate synthase (TS), an essential enzyme for DNA synthesis, leading to disruption in DNA replication.

- Incorporation into Nucleic Acids : The compound can be incorporated into RNA and DNA, resulting in impaired nucleic acid function.

- Induction of Apoptosis : The interference with nucleic acid synthesis triggers programmed cell death (apoptosis) in cancer cells.

Biological Activity Studies

Research into the biological activity of DBUF has been limited but indicates promising results:

- Cytotoxicity : DBUF exhibits cytotoxic properties similar to those seen with 5-FU. Preliminary studies suggest that it may have enhanced efficacy against certain cancer cell lines due to improved solubility and stability .

- Pharmacokinetics : The modifications in DBUF's structure aim to improve its pharmacokinetic profile compared to traditional 5-FU, potentially leading to better absorption and reduced systemic toxicity .

Case Studies

Several case studies involving 5-FU provide insights into the potential implications for DBUF:

- A study reported a patient experiencing severe side effects from standard 5-FU treatment, including encephalopathy, which resolved after discontinuation of the drug . Such findings highlight the importance of exploring derivatives like DBUF that may offer similar efficacy with fewer adverse effects.

- Another case illustrated the cardiotoxicity associated with 5-FU, where discontinuation led to symptom resolution . This emphasizes the need for safer alternatives in chemotherapy regimens.

特性

IUPAC Name |

5-fluoro-1,3-bis(phenylmethoxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c21-18-11-22(14-26-12-16-7-3-1-4-8-16)20(25)23(19(18)24)15-27-13-17-9-5-2-6-10-17/h1-11H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGJHDWFSNOWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCN2C=C(C(=O)N(C2=O)COCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515279 | |

| Record name | 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75500-03-7 | |

| Record name | 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。